7-Amino-1-methylindolin-2-one

Beschreibung

Significance of the Indolin-2-one Core in Synthetic Methodologies

The indolin-2-one framework is widely regarded as a "privileged scaffold" in drug discovery. nih.gov This term denotes a molecular structure that is capable of binding to multiple biological targets, serving as a versatile template for developing a variety of bioactive agents. nih.gov Organic chemists utilize the indolin-2-one core as a foundational building block for the synthesis of more complex heterocyclic compounds. researchgate.net Its structure allows for functionalization at several positions, enabling the creation of diverse molecular libraries.

Historically, the development of indole (B1671886) chemistry, which is closely related to indolin-2-ones, was linked to the study of the indigo (B80030) dye. Classic synthetic methods, such as the Fischer indole synthesis, laid the groundwork for creating these structures. rsc.org Modern synthetic strategies continue to evolve, providing efficient pathways to access a wide array of substituted indolin-2-one derivatives. researchgate.net These methodologies are crucial for producing compounds directed at a plethora of molecular targets for new drug discovery. researchgate.net For instance, the scaffold is a key component in the synthesis of various kinase inhibitors. researchgate.net Furthermore, indolin-2-one-derived aliphatic acids have been used in catalyst-free, divergent syntheses to create structurally interesting spirooxindole γ-butyrolactones, highlighting the scaffold's utility in generating molecular diversity. acs.org

General Overview of Indolin-2-one Derivatives in Chemical Research

The versatility of the indolin-2-one scaffold has led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. researchgate.net These derivatives are a major focus in chemical research due to their potential applications. Research has shown that compounds featuring this core exhibit activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. researchgate.netmdpi.com

In the field of oncology, the indolin-2-one scaffold is particularly noteworthy. Antitumor drugs such as Sunitinib and Nintedanib are prominent kinase inhibitors that were developed using this core structure. researchgate.net Modifications to the scaffold, particularly at the 3-position, have yielded compounds that show selective inhibition of various receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. acs.org For example, 3-substituted indolin-2-ones have been designed to selectively inhibit kinases associated with vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF) receptors. acs.org

Beyond cancer research, indolin-2-one derivatives have been investigated for other therapeutic areas. Studies have explored their potential as anti-inflammatory agents by inhibiting signaling pathways like NF-κB. mdpi.com Other research has focused on developing novel antimicrobial agents from this class of compounds, with some derivatives showing promising activity against both drug-sensitive and drug-resistant bacteria. nih.gov

Specific Context of 7-Amino-1-methylindolin-2-one within Indolin-2-one Chemistry

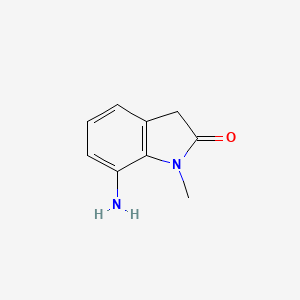

Within the extensive family of indolin-2-one derivatives lies this compound. This specific compound is distinguished by the presence of an amino group (-NH₂) at the 7-position of the benzene (B151609) ring and a methyl group (-CH₃) attached to the nitrogen atom at the 1-position of the lactam ring.

The substitution pattern of this compound imparts specific chemical characteristics. The amino group at the 7-position is an electron-donating group, which influences the electronic properties of the aromatic system. It also provides a reactive site for further chemical modifications, allowing it to serve as a precursor for more complex molecules. The methyl group at the N-1 position prevents the formation of N-H hydrogen bonds and can alter the compound's solubility and conformational flexibility compared to its N-unsubstituted counterpart, 7-aminoindolin-2-one (B1599909). nih.gov These structural features define its unique position within the broader landscape of indolin-2-one chemistry, making it a specific building block for synthetic applications.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 7-amino-1-methyl-1H-indol-2-ol | sigmaaldrich.com |

| CAS Number | 1514007-53-4 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₀N₂O | sigmaaldrich.com |

| InChI Key | NTEXBUGILLSYRM-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | 2~8 °C | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKRVGIXRFAQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 7 Amino 1 Methylindolin 2 One and Its Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Indolin-2-one Core

The indolin-2-one core possesses two main sites for substitution reactions: the aromatic ring and the C3 position. The electronic nature of the substituents on the aromatic ring and the nitrogen atom significantly directs the outcome of these reactions.

Nucleophilic Substitution: The indolin-2-one core is generally not susceptible to direct nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, such as a nitro group. researchgate.net However, nucleophilic substitution reactions are highly relevant at other positions. For instance, the nitrogen atom of the indole (B1671886) nucleus can participate in SN2-type reactions if it is first functionalized with a good leaving group, such as a hydroxy group. clockss.orgcore.ac.uk While the N1 position of 7-Amino-1-methylindolin-2-one is already substituted, this principle is crucial for its analogs. More commonly, substitution occurs at the C3 position, often via intermediates like 3-halooxindoles, which readily react with various nucleophiles. acs.org

Table 1: Examples of Substitution Reactions on the Indolin-2-one Scaffold

| Reaction Type | Substrate Type | Reagent/Catalyst | Position of Substitution | Typical Product | Reference |

|---|---|---|---|---|---|

| C-H Functionalization | N-Acyl Indoline (B122111) | Chiral Rhodium Complex (RhJasCp) | C7 | C7-Biaryl Atropisomers | nih.gov |

| Nucleophilic Substitution | 1-Hydroxyindole | Indole / HCOOH | N1 | 1-(Indol-3-yl)indole | clockss.org |

| Nucleophilic Substitution | 3-Bromooxindole | Various Nucleophiles | C3 | 3-Substituted Oxindole | acs.org |

| Friedel-Crafts Reaction | Arenesulfonyl Indole | Electron-rich Phenols | C3 | 3,3-Disubstituted Oxindole | nih.gov |

Addition and Condensation Reactions at the C3 Position

The C3 methylene (B1212753) group of the indolin-2-one ring is activated by the adjacent C2 carbonyl group, making it a versatile handle for various carbon-carbon bond-forming reactions.

Addition and Condensation: This position readily undergoes condensation with aldehydes and ketones, typically under basic or acidic conditions, to form 3-ylideneoxindoles (also known as 3-methyleneoxindoles). researchgate.netresearchgate.net These intermediates are themselves valuable Michael acceptors for conjugate addition reactions. The reaction of isatins (indoline-2,3-diones) with compounds containing active methylene groups, known as the Knoevenagel condensation, is a cornerstone of spirooxindole synthesis. mdpi.comnih.gov

Michael Addition: The activated C3 position can also act as a nucleophile in Michael additions. For example, the conjugate addition of oxindoles to enones, catalyzed by bases like cesium carbonate, can initiate a domino sequence leading to complex products such as 2,2-disubstituted indolin-3-ones. acs.org Furthermore, 3-ylideneoxindoles serve as excellent electrophiles for Michael additions with a wide range of nucleophiles, including malonates and other stabilized carbanions. nih.gov

Table 2: Representative Reactions at the C3 Position of Indolin-2-ones

| Reaction | Indolin-2-one Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Isatin (B1672199) | 2'-Hydroxyacetophenone | EtOH, Et2NH | Spiro[chroman-2,3'-indoline] | mdpi.comnih.gov |

| Aldol Condensation | Indolin-2-one | Aromatic Aldehyde | Base (e.g., K2CO3) | 3-Ylideneoxindole | mdpi.com |

| Michael Addition (Nucleophile) | 2-Oxindole | Enone | Cs2CO3, O2 | 2,2-Disubstituted Indolin-3-one | acs.org |

| Michael Addition (Electrophile) | 3-Ylideneoxindole | Malononitrile | Quinidine-Thiourea Catalyst | 3-Substituted Oxindole | nih.gov |

Cyclization Reactions Involving Indolin-2-one Intermediates

Indolin-2-one and its derivatives are pivotal intermediates in a vast number of cyclization reactions, leading to fused, bridged, and spirocyclic systems. nih.gov These transformations are often key steps in the synthesis of complex natural products and pharmaceuticals.

Intramolecular Cyclizations: Substituted indolin-2-ones bearing pendant nucleophiles or electrophiles can undergo intramolecular cyclization to form fused ring systems. For instance, domino reactions involving copper-catalyzed amidation followed by an intramolecular SN2 reaction can efficiently produce indolines and related fused heterocycles. nih.gov Similarly, intramolecular radical cyclizations provide a metal-free pathway to access highly substituted indolines. rsc.org Acid-catalyzed cyclization of epoxide intermediates derived from 2-alkenylanilines also yields indoline structures, which can subsequently eliminate to form indoles. nih.govmdpi.com

Spirooxindole Synthesis: One of the most prominent applications of indolin-2-one chemistry is the synthesis of spirooxindoles, where the C3 position serves as the spiro center. rsc.org A powerful and widely used method is the [3+2] cycloaddition of azomethine ylides with 3-ylideneoxindoles. The azomethine ylides are typically generated in situ from the condensation of an α-amino acid with isatin or another carbonyl compound. mdpi.comnih.govnih.gov This approach allows for the stereoselective construction of complex spiropyrrolidinyl oxindoles.

Table 3: Key Cyclization Strategies for Spirooxindole Synthesis

| Reaction Type | Key Intermediate | Reactants | Product Class | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Isatin, α-Amino Acid, Dipolarophile | Spiropyrrolidinyl Oxindoles | nih.gov |

| [4+2] Cycloaddition | 3-Methylene Oxindole | Self-coupling under visible light | 3,4-Fused Spirooxindoles | researchgate.net |

| Condensation/Cyclization | Imine | Isatin, 4'-Aminoacetophenone, Hydrazine | Spiro[indoline-3,3'-pyrazols] | mdpi.comnih.gov |

| Domino Amidation/Cyclization | N-(2-iodophenethyl)amide | 2-Iodophenethyl mesylate, Amide | Fused Indolines | nih.gov |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of these reactions is crucial for controlling selectivity and developing new synthetic methods. Several key reactive intermediates have been proposed and studied in the context of indolin-2-one chemistry.

Iminium Ions: Iminium ions are cationic species with the general structure [R₂C=NR₂]⁺ and are significantly more electrophilic than their corresponding imines. wikipedia.orgnih.gov They are commonly formed by the protonation or alkylation of an imine. wikipedia.orgmasterorganicchemistry.com In the context of indolin-2-one chemistry, condensation of the C2-carbonyl with a secondary amine generates an enamine, which can be protonated to form an iminium ion. This activation strategy is central to "iminium catalysis," where the iminium intermediate is attacked by a nucleophile. acs.org This sequence is a key step in reactions like reductive aminations and various cascade reactions leading to complex heterocyclic systems. nih.gov

Azomethine Ylides: These are nitrogen-based 1,3-dipoles that are exceptionally useful in [3+2] cycloaddition reactions to form five-membered nitrogen heterocycles. wikipedia.orgnih.gov A primary method for generating azomethine ylides involves the condensation of an α-amino acid with a carbonyl compound, such as isatin (the 2,3-dione analog of indolin-2-one). nih.gov The resulting iminium species undergoes decarboxylation to yield the azomethine ylide, which is then trapped in situ by a dipolarophile (like a 3-ylideneoxindole) to create complex spiro-pyrrolidinyl oxindoles. wikipedia.orgnih.govnih.gov

Diaziridines: Diaziridines are strained, three-membered rings containing two nitrogen atoms. wikipedia.org They can be synthesized from a carbonyl compound, such as the C2-keto group of an indolin-2-one, by treatment with an aminating agent (like hydroxylamine-O-sulfonic acid) and ammonia (B1221849) or a primary amine. wikipedia.orgnih.gov The mechanism involves the formation of an aminal intermediate, which undergoes intramolecular cyclization. wikipedia.org While less common in direct indolin-2-one transformations, this pathway represents a potential route to novel heterocyclic systems. Diaziridines can be subsequently oxidized to the more stable diazirines, which are valuable precursors for carbenes. nih.govwikipedia.org

Catalysts and reaction conditions play a pivotal role in directing the reactivity of indolin-2-ones and are essential for elucidating reaction mechanisms.

Catalysts: Both metal-based and organocatalysts are widely employed. Transition metals like palladium and rhodium are effective for C-H activation and cross-coupling reactions. nih.govresearchgate.netnih.gov For example, chiral rhodium complexes can catalyze the enantioselective C7-functionalization of indolines. nih.gov Copper catalysts are used in domino amidation/cyclization processes. nih.gov Organocatalysts, such as quinine-derived thioureas, are instrumental in asymmetric reactions, like the Michael addition to 3-ylideneoxindoles, by activating both the nucleophile and the electrophile through hydrogen bonding. nih.gov Simple bases like cesium carbonate (Cs₂CO₃) can catalyze complex domino reactions, highlighting that reaction pathways can be exquisitely sensitive to the choice of base. acs.org

Reaction Conditions: Solvent, temperature, and even the mode of heating can dramatically influence reaction outcomes. For instance, microwave irradiation has been shown to accelerate multicomponent reactions for the synthesis of spirooxindoles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The pH of the medium is critical in reactions involving iminium ion formation, as it controls the equilibrium between the amine/carbonyl, the imine, and the protonated iminium species. nih.gov In some radical cyclizations, the presence or absence of light can determine the reaction pathway. rsc.org

While comprehensive kinetic data for every transformation is not always available, mechanistic studies often provide insights into the reaction kinetics.

Rate-Determining Step: In many multi-step reactions, identifying the rate-determining step is key to optimizing the process. For example, in cascade reactions initiated by Michael addition, the initial C-C bond formation is often the slowest step. In iminium catalysis, the formation of the iminium ion from the condensation of a secondary amine and a carbonyl is typically fast and reversible, while the subsequent nucleophilic attack can be rate-limiting. wikipedia.org

Kinetic Isotope Effect (KIE): KIE studies are powerful tools for probing reaction mechanisms. For instance, measuring the reaction rates with deuterated substrates can determine if a specific C-H bond is broken in the rate-determining step. Such studies have been used to support proposed mechanisms in C-H amidation reactions involving indolin-2-one precursors. researchgate.net

Reaction Progress Analysis: Monitoring the concentration of reactants, intermediates, and products over time provides crucial data for understanding reaction pathways. This can reveal the presence of transient intermediates and help distinguish between competing mechanisms, such as concerted versus stepwise pathways in cyclization reactions. nih.gov

Derivatization and Functionalization Strategies

Functionalization at the Amino (C7) Position

The primary amino group at the C7 position of the indolin-2-one core is a key site for functionalization, allowing for the introduction of a diverse range of substituents through various reactions. These modifications can significantly alter the electronic properties of the aromatic ring and introduce new interaction points.

Common functionalization strategies for the C7-amino group include acylation and sulfonation. Acylation is typically achieved by reacting the amino group with acyl chlorides or anhydrides in the presence of a base, leading to the formation of amide derivatives. sapub.org Similarly, sulfonation involves reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield sulfonamides. researchgate.net These reactions are generally robust and allow for the attachment of a wide variety of alkyl and aryl groups.

More advanced methods for C-H functionalization have also been applied to the indole (B1671886) scaffold, which can be extended to 7-aminoindolin-2-one (B1599909). Transition metal-catalyzed C-H amination represents a direct and efficient route for creating C-N bonds. nih.govrsc.org For instance, iron-catalyzed C-7 selective NH2 amination of indoles has been developed, providing a direct method to introduce an amino group, highlighting the reactivity of this position. nih.gov Iridium(III)-catalyzed direct C7-sulfonamidation of indoles with sulfonyl azides is another powerful technique for regioselective functionalization at the C7 position. researchgate.net

Interactive Table: Representative Functionalization Reactions at the C7-Amino Position

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl chloride | Acetamide |

| Benzoylation | Benzoyl chloride | Benzamide sapub.org |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide |

Functionalization at the N1 (Methyl) Position

The N1 position of the indolin-2-one ring is occupied by a methyl group in the parent compound. While direct demethylation can be challenging, the synthesis of analogs with different N1-substituents is a common strategy to explore structure-activity relationships. These analogs are typically prepared by starting with a 7-aminoindolin-2-one precursor that is unsubstituted at the N1 position.

The synthesis of N1-substituted derivatives generally involves the deprotonation of the N-H bond with a suitable base, followed by alkylation with an appropriate alkyl halide. This sequential approach allows for the introduction of a wide variety of substituents at the N1 position, ranging from simple alkyl chains to more complex functional groups. nih.gov The choice of the N1 substituent can influence the compound's lipophilicity, steric profile, and metabolic stability. For instance, the synthesis of various N1-substituted uracil (B121893) derivatives, a different heterocyclic system, often begins with the conjugate addition of a primary amine to an acrylate, demonstrating a modular approach to building N1-substituted heterocycles. nih.gov

Strategic Modifications at the C3 Position

The C3 position of the indolin-2-one core is a highly versatile site for introducing chemical diversity due to the reactivity of the adjacent carbonyl group, which acidifies the C3 protons. A vast number of 3-substituted indolin-2-one derivatives have been synthesized and evaluated for various biological activities. nih.govnih.gov

Knoevenagel Condensation: A primary method for functionalizing the C3 position is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the C3 methylene (B1212753) group with various aldehydes and ketones. nih.gov This strategy is widely used to introduce arylidene or alkylidene moieties, forming a C3-exocyclic double bond. These products can serve as final compounds or as intermediates for further reactions. nih.gov

Alkylation: Direct alkylation at the C3 position can be achieved by treating the indolin-2-one with a base, such as sodium hydride, to form the enolate, which then reacts with an alkyl halide. rsc.orgnih.gov This reaction can be controlled to yield either mono- or di-alkylated products. However, achieving selective mono-alkylation can be challenging, as the reaction often proceeds to the more stable di-alkylated product. rsc.org Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have also been developed for the direct synthesis of C(sp³)–S/Se bonds at the C3 position by reacting oxindoles with thiols or selenols. researchgate.net

Other Modifications: A variety of other functional groups can be introduced at the C3 position. For example, 3-substituted indolin-2-ones bearing amino acid moieties have been synthesized, often by creating an aminomethylene linker at C3. nih.gov The modification at this position has been shown to be critical for the selective inhibition of various receptor tyrosine kinases (RTKs). acs.org

Interactive Table: Examples of C3-Substitutions on the Indolin-2-one Scaffold

| C3-Substituent Type | Synthetic Method | Example Reagent | Reference |

|---|---|---|---|

| Arylidene | Knoevenagel Condensation | Substituted Benzaldehydes | nih.govnih.gov |

| Alkyl | Enolate Alkylation | Methyl Iodide | rsc.orgnih.gov |

| Arylthio | Cross-Dehydrogenative Coupling | Aryl Thiol | researchgate.net |

| Aminomethylene | Multi-step synthesis | Amino Acids | nih.gov |

Synthesis of Spiro- and Fused Indolin-2-one Systems

The indolin-2-one scaffold can be elaborated into more complex, three-dimensional structures through the formation of spirocyclic and fused-ring systems. These modifications are of significant interest as they can lead to compounds with novel biological properties by exploring new regions of chemical space. nih.govresearchgate.net

Spiro-Indolin-2-ones: The synthesis of spiro-indolin-2-ones often utilizes the C3 position as the spiro-center. A powerful method for their construction is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, an exocyclic double bond at the C3 position (a methyleneindolinone) acts as the dipolarophile, reacting with various 1,3-dipoles like azomethine ylides or nitrones to generate spiro-pyrrolidines and spiro-isoxazolidines, respectively. nih.govresearchgate.net Other strategies include formal (4+1) annulation reactions to create spirobi(indolin)-2'-ones. frontiersin.org

Fused Indolin-2-ones: Fused systems can be generated by forming new rings that share a bond with the indolin-2-one core. Intramolecular cycloaddition reactions are a key strategy for this purpose. For example, intramolecular [4+2] cycloadditions of ynamide and conjugated enyne derivatives can be used to construct the indoline (B122111) skeleton with multiple substituents. nih.gov Additionally, intramolecular aminolactonization has been employed for the synthesis of furo[2,3-b]indolin-2-one systems. mdpi.com

Interactive Table: Synthesis of Complex Indolin-2-one Systems

| System Type | Synthetic Strategy | Key Reaction | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Spiro | 1,3-Dipolar Cycloaddition | Nitrone + Methyleneindolinone | Spiroisoxazolidine | nih.gov |

| Spiro | 1,3-Dipolar Cycloaddition | Azomethine Ylide + Methyleneindolinone | Spiropyrrolidine | nih.govresearchgate.net |

| Spiro | (4+1) Annulation | aza-ortho-QM + 3-Chlorooxindole | Spirobi(indolin)-2'-one | frontiersin.org |

| Fused | Intramolecular [4+2] Cycloaddition | Enyne Cycloaddition | Substituted Indoline | nih.gov |

Influence of Substituents on Chemical Properties and Reactivity Profile

The chemical properties and reactivity of the 7-amino-1-methylindolin-2-one scaffold are significantly influenced by the electronic and steric nature of its substituents. nih.gov

C7-Amino Group: The amino group at the C7 position is a strong electron-donating group (EDG) through resonance. This increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. It also influences the basicity of the molecule.

N1-Methyl Group: The methyl group at the N1 position has a modest electron-donating inductive effect. It also provides steric bulk around the amide nitrogen, which can influence the conformation of the molecule and its interaction with biological targets.

C3-Substituents: Substituents at the C3 position have a profound impact on the molecule's properties.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the C3 position, particularly via a double bond, can increase the acidity of the N1-proton (if present) and influence the electron distribution across the entire conjugated system.

Steric Effects: The size and shape of the C3-substituent are critical. Bulky groups can restrict rotation and lock the molecule into specific conformations. acs.org For example, in the context of kinase inhibition, bulky groups on a 3-benzylidenyl ring showed high selectivity toward certain kinases. acs.org Conversely, smaller substituents may allow for greater conformational flexibility. The presence of substituents on the indole ring can also sterically hinder certain reaction pathways, leading to lower conversion rates in catalytic processes like hydrogenation. mdpi.com

Advanced Spectroscopic Characterization Techniques for Indolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. For substituted indolin-2-ones, the aromatic protons typically appear in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm. The specific chemical shifts are influenced by the nature and position of substituents on the aromatic ring.

In the case of "7-Amino-1-methylindolin-2-one," the protons on the aromatic ring would exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on their coupling with neighboring protons. The amino group (NH₂) protons can appear over a broad range and may be broadened due to exchange. The aliphatic protons of the methyl group on the nitrogen (N-CH₃) and the methylene (B1212753) group (CH₂) in the five-membered ring will appear more upfield. For instance, the N-methyl protons are expected to be a singlet, while the methylene protons might appear as a singlet or as part of a more complex system depending on the molecular chirality and solvent effects.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Indolin-2-ones

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.0 - 9.5 |

| Methylene Protons (-CH₂-) | ~3.5 |

| N-Methyl Protons (N-CH₃) | ~3.2 |

| Amino Protons (-NH₂) | Broad, variable |

Note: These are approximate ranges and can vary based on the specific substitution pattern and the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of indolin-2-one derivatives is the signal for the carbonyl carbon (C=O) of the lactam ring, which is typically found in the highly deshielded region of the spectrum, often between 170 and 185 ppm. libretexts.org The chemical shifts of the aromatic carbons are observed in the 110-150 ppm range, with quaternary carbons (carbons not bonded to any hydrogens) often showing weaker signals. libretexts.org

The carbon of the N-methyl group will appear in the aliphatic region of the spectrum. The chemical shift of each carbon is sensitive to its electronic environment, making ¹³C NMR a powerful tool for confirming the substitution pattern on the indolin-2-one core. The influence of electronegative atoms like oxygen and nitrogen causes a downfield shift in the signals of adjacent carbons. libretexts.orglibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in Substituted Indolin-2-ones

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic Quaternary Carbons | 125 - 150 |

| Aromatic CH Carbons | 110 - 140 |

| Methylene Carbon (-CH₂-) | ~36 |

| N-Methyl Carbon (N-CH₃) | ~26 |

Note: These are approximate ranges and can vary based on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule like "this compound." By comparing the experimentally measured accurate mass to the calculated mass for a proposed formula, it is possible to confirm the elemental composition with a high degree of confidence. For example, the molecular formula for 7-aminoindolin-2-one (B1599909) is C₈H₈N₂O, with a calculated monoisotopic mass of 148.0637 g/mol . nih.gov HRMS can also be used to analyze fragment ions, providing further structural information. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of compounds in complex mixtures. nih.gov This method combines the high separation efficiency of UPLC with the specificity of tandem mass spectrometry. nih.govnih.gov In the context of "this compound" research, UPLC-MS/MS could be employed to study its metabolic fate, determine its presence in biological samples, or monitor its formation during a chemical reaction. The technique is valued for its speed, resolution, and low detection limits. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of an indolin-2-one derivative, the most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration of the five-membered lactam ring, which generally appears in the range of 1700–1600 cm⁻¹. nih.gov

For "this compound," other characteristic absorption bands would include the N-H stretching vibrations of the primary amine group, which typically appear as one or two bands in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are also observable.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | ~1710 |

| C=C Aromatic | Stretch | 1600 - 1450 |

Note: These are approximate ranges and can vary based on the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the exact positions of atoms, bond lengths, and bond angles. This technique has been instrumental in confirming the molecular structures of numerous indolin-2-one derivatives, providing crucial information on substituent orientation, intermolecular interactions, and crystal packing. acs.orgresearchgate.netsci-hub.ru

While a specific crystal structure for this compound is not publicly available, analysis of related substituted indolin-2-one and indole (B1671886) compounds illustrates the detailed data this technique provides. For instance, studies on various N-substituted and C3-substituted indolin-2-ones reveal how different functional groups influence the supramolecular assembly through hydrogen bonding and π–π stacking interactions. iucr.org

Crystallographic studies provide key parameters that define the unit cell of the crystal lattice. For example, in a study of a related indole derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the compound was found to crystallize in the triclinic system with a P-1 space group. mdpi.com The precise unit cell dimensions were determined, providing a foundational understanding of its solid-state arrangement. mdpi.com Such data is critical for understanding polymorphism, solubility, and other physical properties of crystalline materials.

Table 1: Representative Crystallographic Data for an Indole-Related Heterocyclic Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

This data is for compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons. For indolin-2-one derivatives, the aromatic ring and the adjacent carbonyl group form a chromophore that gives rise to distinct absorption bands in the UV-Vis spectrum.

Many compounds within the broader indoline (B122111) family, particularly indoline spiropyrans, exhibit photochromism—a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. researchgate.netrsc.org Upon irradiation with UV light, the colorless, closed spiro form can undergo a ring-opening reaction to form a colored, planar merocyanine (B1260669) isomer. google.comresearchgate.net This process can often be reversed by irradiation with visible light or by thermal relaxation in the dark. google.com

UV-Vis spectroscopy is the primary tool for studying these transformations. The appearance of a new, strong absorption band in the visible region (e.g., 400-600 nm) upon UV irradiation is a clear indicator of the formation of the colored merocyanine form. researchgate.netnih.gov The position of the absorption maximum (λmax) of the photoinduced form is sensitive to the molecular structure and the polarity of the solvent. google.com For example, studies on 2-(indolin-2-yl)-1,3-tropolone derivatives in acetonitrile (B52724) have shown long-wavelength absorption bands in the region of 418–432 nm. beilstein-journals.orgresearchgate.net This photo-responsiveness makes indoline derivatives candidates for applications in molecular switches, optical data storage, and smart materials. nih.govmdpi.com

Table 2: Representative UV-Vis Absorption Maxima (λmax) for Indolin-2-one Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolone | Acetonitrile | 418 | researchgate.net |

| 2-(3,3-Dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | Acetonitrile | 432 | researchgate.net |

| 2-(3,3-Dimethyl-3H-benzo[g]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolone | Acetonitrile | 425 | researchgate.net |

| (E)-3-benzylideneindolin-2-one | DMF | ~420 | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov This method calculates the electron density of a system to determine its energy and other properties. For 7-Amino-1-methylindolin-2-one, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov Such studies on related heterocyclic compounds have shown excellent agreement between calculated and experimental geometric parameters. nih.gov The optimized structure provides the foundation for all other computational analyses, including vibrational frequencies, molecular orbital analysis, and reactivity predictions. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl portion of the molecule, while the LUMO would likely be distributed across the electron-withdrawing carbonyl group and the fused ring system.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole (B1671886) Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -0.267 | Electron donor region |

| LUMO | -0.181 | Electron acceptor region |

| Energy Gap (ΔE) | 0.086 | Indicator of chemical reactivity |

Note: The data presented is illustrative, based on findings for a related organic molecule, to demonstrate the type of results obtained from FMO analysis. nih.gov

Key parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. growingscience.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

Table 2: Illustrative Global Reactivity Parameters

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 0.267 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.181 |

| Electronegativity (χ) | χ = (I + A) / 2 | 0.224 |

| Chemical Hardness (η) | η = (I - A) / 2 | 0.043 |

| Chemical Softness (S) | S = 1 / η | 23.25 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 0.583 |

Note: Values are illustrative and calculated from the sample FMO energies in Table 1 to demonstrate the application of these concepts. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netnih.gov TD-DFT is used to calculate properties such as vertical excitation energies, oscillator strengths, and UV-Visible absorption spectra. growingscience.com

For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). functmaterials.org.ua Such analyses on related molecules like quinoline (B57606) derivatives have shown that the calculated excitation energies for the most significant transitions (those with the highest oscillator strength) correspond well with experimental UV-Vis spectra. dergipark.org.tr These studies are crucial for designing molecules with specific photophysical properties, such as fluorescent probes. rsc.org

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. medjpps.commdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. walisongo.ac.id

In a typical docking study involving this compound, the molecule would be docked into the active site of a target protein. The simulation would identify the most stable binding pose and calculate a docking score, which is an estimate of the binding free energy (typically in kcal/mol). nih.gov A more negative score indicates a stronger and more stable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govnih.gov For instance, studies on similar heterocyclic compounds have identified key interactions with residues like tyrosine and arginine within enzyme binding pockets. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While QSAR (Quantitative Structure-Activity Relationship) models are more common and focus on biological activity, QSRR focuses on chemical reactivity parameters.

For a series of indolinone derivatives including this compound, a QSRR model could be developed to predict reactivity based on calculated descriptors. These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. The goal is to create a predictive model that can estimate the reactivity of new, unsynthesized compounds in the same class, guiding further experimental work. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are also employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier.

For this compound, theoretical studies could investigate its behavior in various reactions, such as electrophilic aromatic substitution or reactions involving the amino or carbonyl groups. By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism. Such insights are critical for optimizing reaction conditions and predicting the products of a chemical transformation. nih.gov

Role As a Synthetic Intermediate and Building Block

Precursor to Complex Polycyclic Heterocyclic Systems

The indolin-2-one nucleus is a foundational component for constructing larger, multi-ring structures. The reactivity of 7-Amino-1-methylindolin-2-one at multiple sites allows for its elaboration into complex polycyclic heterocyclic systems through various synthetic strategies. The active methylene (B1212753) group at the C3 position readily participates in condensation reactions, while the 7-amino group offers a key site for annulation reactions, where an additional ring is fused onto the existing bicyclic core.

One common approach involves the Knoevenagel or Claisen-Schmidt condensation of the C3-methylene group with various aldehydes or ketones. The resulting 3-substitutedylidene-indolin-2-one can then undergo subsequent intramolecular cyclization reactions. The 7-amino group is particularly crucial in this context. It can act as a nucleophile, attacking an electrophilic center within the C3-substituent to form a new heterocyclic ring. For instance, reaction with an α,β-unsaturated carbonyl compound could lead to a fused dihydropyridine (B1217469) or pyrimidine (B1678525) ring through an initial Michael addition followed by cyclization and dehydration.

Furthermore, the 7-amino group can be diazotized and converted into other functional groups that facilitate cyclization, or it can participate directly in reactions like the Skraup or Doebner-von Miller quinoline (B57606) synthesis to build a fused quinoline ring. These methods provide access to complex, rigid molecular architectures that are of significant interest in drug discovery and materials science. The synthesis of hetero-fused 7-deazapurine heterocycles, for example, often involves the strategic cyclization of substituted amino-indole or aminopyrimidine precursors. nih.gov

Table 1: Potential Reactions for Polycyclic System Synthesis

| Reaction Type | Reactive Site on this compound | Potential Reagent | Resulting Fused Ring System (Example) |

|---|---|---|---|

| Condensation-Cyclization | C3-methylene and 7-amino group | α,β-Unsaturated ketone | Fused Pyridine or Pyrimidine Ring |

| Skraup Synthesis | 7-amino group and C6-position | Glycerol, sulfuric acid, oxidizing agent | Fused Quinoline Ring |

| Pictet-Spengler Reaction | 7-amino group | Aldehyde or ketone | Fused Tetrahydroisoquinoline-like system |

Scaffold for the Development of Novel Chemical Entities

The indolin-2-one framework is a cornerstone in the design of bioactive molecules, most notably as a scaffold for protein kinase inhibitors. ekb.eg Compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature this core structure and have been approved for cancer treatment. This compound serves as an ideal starting scaffold for developing new chemical entities through diversity-oriented synthesis. mdpi.comfrontiersin.org

The molecule presents several points for chemical modification:

The 7-amino group: This primary amine is a versatile functional handle. It can be readily acylated, sulfonated, alkylated, or used in coupling reactions to attach a wide variety of substituents. This allows chemists to systematically probe the chemical space around this position to optimize binding affinity, selectivity, and pharmacokinetic properties of a potential drug candidate.

The C3-position: As mentioned, this position is readily functionalized through condensation reactions, allowing the introduction of diverse aromatic and heterocyclic moieties. nih.gov This is a common strategy for targeting the active site of enzymes like kinases.

The Aromatic Ring (Positions 4, 5, 6): These positions can be modified through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. Halogenation, for instance, can provide a handle for further cross-coupling reactions.

By systematically modifying these positions, large libraries of novel indolin-2-one derivatives can be generated from the this compound building block. These libraries are then screened against biological targets to identify new lead compounds for drug development programs. The indolin-2-one core acts as a rigid anchor that correctly orients the appended functional groups for interaction with a biological target. rsc.orgillinois.edu

Applications in Materials Science (e.g., Dyes, Fluorescent Probes)

The electronic properties of this compound make it an attractive building block for functional organic materials such as dyes and fluorescent probes. mdpi.com The 7-amino group is a strong electron-donating group (EDG), while the lactam carbonyl group at the 2-position is an electron-withdrawing group (EWG). This inherent electronic asymmetry can be further enhanced by introducing a strong EWG at the C3-position, typically through condensation with an appropriate aldehyde.

This arrangement creates an intramolecular charge-transfer (ICT) or "push-pull" system. In such molecules, excitation by light causes a significant shift of electron density from the donor (amino group) to the acceptor end of the molecule. This property is the basis for many organic dyes and solvatochromic fluorophores, whose emission color changes with solvent polarity. The 7-(diethylamino)quinolin-2-one core, an analogue, is a known fluorophore used in the development of fluorescent probes. nih.govnih.gov

By modifying the C3-substituent on the this compound scaffold, the electronic structure and, consequently, the absorption and emission wavelengths of the resulting dye can be finely tuned. This allows for the rational design of fluorescent probes with specific optical properties for applications in bioimaging and chemical sensing.

Table 2: Components of a Potential ICT Fluorophore based on this compound

| Component | Structural Feature | Function |

|---|---|---|

| Electron-Donating Group (Donor) | 7-amino group | "Pushes" electron density upon excitation. |

| π-Conjugated Bridge | Indolin-2-one aromatic system and C=C bond at C3 | Facilitates electron delocalization. |

| Electron-Withdrawing Group (Acceptor) | Group attached at C3 (e.g., dicyanovinyl, nitroaryl) | "Pulls" electron density upon excitation. |

Indolin-2-one Derivatives in Chemical Probe Design

Chemical probes are small molecules used to study and manipulate biological systems. The indolin-2-one scaffold is a well-established starting point for designing probes that target specific enzymes, particularly protein kinases. Building upon its role as a scaffold for inhibitors, this compound can be elaborated into sophisticated chemical probes.

The 7-amino group is an ideal site for attaching additional functionalities without disrupting the core interactions of the pharmacophore with its target protein. For example:

Affinity Tags: A biotin (B1667282) or alkyne tag can be attached via a linker to the 7-amino position. This allows for the isolation and identification of the probe's cellular targets through affinity purification and mass spectrometry (pull-down assays).

Fluorescent Reporters: A fluorophore can be conjugated to the 7-amino group, creating a fluorescent probe. Such probes can be used to visualize the localization of the target protein within cells using fluorescence microscopy.

Photo-crosslinkers: A photoreactive group (e.g., a benzophenone (B1666685) or diazirine) can be installed. Upon irradiation with UV light, the probe forms a covalent bond with its target protein, enabling permanent labeling and easier identification.

The development of such multi-functional probes from the this compound core provides powerful tools for chemical biology, aiding in the validation of new drug targets and the elucidation of complex cellular signaling pathways.

Analytical Methodologies for Indolin 2 One Compound Analysis in Research

Chromatographic Methods (GC, TLC, HPLC, UPLC)

Chromatography is a cornerstone for the separation, identification, and purification of indolin-2-one derivatives. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is suitable for volatile and thermally stable derivatives. For instance, the closely related compound 7-aminoindolin-2-one (B1599909) has been analyzed using GC-MS, which provides detailed information about its mass-to-charge ratio, aiding in its structural identification nih.gov.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method routinely used to monitor the progress of synthesis reactions involving indolin-2-one derivatives nih.gov. It helps in quickly determining the presence of starting materials, intermediates, and final products in a reaction mixture, guiding the purification process nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the analysis and purification of indolin-2-one compounds. Preparative HPLC is frequently employed to isolate and purify synthesized derivatives from reaction mixtures, ensuring a high degree of purity for subsequent biological evaluation mdpi.com. The method's high resolution makes it ideal for separating complex mixtures of closely related structures.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A sensitive UPLC method was developed for the analysis of a "3-(Naphthalen-1-ylimino)indolin-2-one" derivative, which can be adapted for similar compounds researchgate.net. This method demonstrates the capability of UPLC for the precise quantitation and identification of indolin-2-one derivatives in research contexts researchgate.net.

Table 1: Example UPLC Method Parameters for an Indolin-2-one Derivative researchgate.net

| Parameter | Specification |

|---|---|

| Column | C18 BEH (1.7 μm, 2.1 × 50 mm) |

| Mobile Phase | Isocratic mixture of Methanol/Water (70/30 %v/v) |

| Detection Wavelength | 234 nm |

| **Linearity (R²) ** | 0.9998 |

| Limit of Detection (LOD) | 0.81 μg/mL |

| Limit of Quantitation (LOQ) | 2.5 μg/mL |

Spectrophotometric and Spectroscopic Assays in Analytical Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of "7-Amino-1-methylindolin-2-one" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the precise molecular structure of organic compounds. In the research of indolin-2-one derivatives, NMR is used to confirm the identity of synthesized compounds by analyzing the chemical shifts, integration, and coupling constants of protons and carbons, ensuring the proposed structure is correct mdpi.comsci-hub.sesemanticscholar.orgekb.eg.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity mdpi.comsemanticscholar.org. For the related 7-aminoindolin-2-one, mass spectrometry data is available in public databases, providing a reference for similar structures nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For indolin-2-one derivatives, it can confirm the presence of key groups such as the amide carbonyl (C=O), amine (N-H), and aromatic rings, supporting the structural characterization semanticscholar.orgekb.egresearchgate.net. Vapor phase IR spectra have been documented for 7-aminoindolin-2-one nih.gov.

Spectrophotometric Assays: In biological research, spectrophotometric methods are used to evaluate the activity of indolin-2-one derivatives. For example, the Griess method, a colorimetric assay, has been used to analyze nitric oxide production in cell culture supernatants treated with indolin-2-one derivatives to assess their anti-inflammatory potential mdpi.com. Similarly, Enzyme-Linked Immunosorbent Assays (ELISA), which rely on spectrophotometric detection, are employed to measure the levels of cytokines like TNF-α and IL-6, providing insights into the biological effects of these compounds mdpi.comnih.gov.

Table 2: Spectroscopic Data Used for Characterization of Indolin-2-one Derivatives

| Technique | Information Provided | Common Application in Research |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms | Structural confirmation of synthesized compounds mdpi.comacs.org |

| ¹³C NMR | Carbon skeleton of the molecule | Detailed structural elucidation mdpi.comsci-hub.sesemanticscholar.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular formula confirmation nih.govmdpi.comsemanticscholar.org |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H) | Verification of key structural features ekb.egresearchgate.net |

Purity Assessment and Reaction Monitoring Techniques

Ensuring the purity of a chemical compound is critical for obtaining reliable data in subsequent experiments. Likewise, monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and yield.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a primary tool for monitoring the progress of chemical reactions in real-time. By spotting the reaction mixture on a TLC plate over time, researchers can observe the disappearance of starting materials and the appearance of the desired product, allowing them to determine the optimal reaction time nih.gov.

Purification and Purity Assessment:

Chromatography: Following synthesis, crude products are often purified using chromatographic techniques. Flash column chromatography is a common method for purifying multigram quantities of indolin-2-one derivatives nih.govacs.org. For higher purity or smaller scales, preparative HPLC is the method of choice mdpi.com.

Analytical HPLC and UPLC: The purity of the final compound is typically assessed using analytical HPLC or UPLC. These methods can separate the main compound from trace impurities, and the peak area is used to calculate the percentage purity researchgate.netgoogle.com.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of a compound, providing a fundamental check of its purity and empirical formula ekb.eg.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable synthetic methodologies for producing valuable chemical entities like 7-Amino-1-methylindolin-2-one. Future research in this area is centered on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-hazardous materials.

One promising approach is the use of solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), which has been shown to be effective for the synthesis of related 3,3-di(indolyl)indolin-2-ones under mild conditions. tandfonline.com These catalysts are often recyclable, offering a significant advantage over traditional homogeneous acid catalysts. Another green approach involves performing reactions in environmentally benign solvents like water. For instance, a metal-free protocol using DBU catalysis has been developed for the synthesis of spiroindolines in aqueous media, highlighting the potential for water-based syntheses of indolin-2-one derivatives. rsc.org

Biocatalysis represents another frontier in the sustainable synthesis of indolin-2-one precursors and analogues. nih.govresearchgate.netwilddata.cnacs.orgnih.gov Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral indolines with high efficiency and enantioselectivity. nih.govresearchgate.netwilddata.cnacs.orgnih.gov This enzymatic platform provides a direct and environmentally friendly route to chiral indoline (B122111) scaffolds, which are valuable precursors for compounds like this compound. nih.govresearchgate.netwilddata.cnacs.orgnih.gov The use of biocatalysts can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and harsh reagents. nih.govresearchgate.netwilddata.cnacs.orgnih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Solid Acid Catalysis | Use of recyclable catalysts like SBA-Pr-SO3H. tandfonline.com | Reduced waste, catalyst reusability, mild reaction conditions. |

| Aqueous Synthesis | Utilization of water as a solvent. rsc.org | Environmentally benign, reduced use of volatile organic compounds. |

| Biocatalysis | Employment of engineered enzymes (e.g., cytochrome P411). nih.govresearchgate.netwilddata.cnacs.orgnih.gov | High selectivity, mild reaction conditions, access to chiral compounds. |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the indolin-2-one core is well-established, future research will likely focus on uncovering and exploiting novel reactivity patterns of this compound. The presence of the amino group at the 7-position, in conjunction with the lactam functionality and the aromatic ring, offers unique opportunities for new chemical transformations.

One area of exploration is the participation of the indolin-2-one system in unconventional cycloaddition reactions. For example, the related indolizine (B1195054) scaffold, which shares electronic similarities with the indole (B1671886) core, is known to undergo [8+2] cycloaddition reactions to form cyclazine derivatives. mdpi.com Investigating whether this compound or its derivatives can act as the 8π component in such cycloadditions could lead to the rapid construction of complex polycyclic systems.

Furthermore, the development of novel catalytic systems could unlock new modes of reactivity. For instance, iron and copper-catalyzed intramolecular aryl C–N bond-forming processes have been developed for the synthesis of functionalized indolines, showcasing the potential for metal catalysis to enable new transformations. acs.org Exploring the application of these and other transition metal catalysts to this compound could lead to new methods for C-H functionalization on the aromatic ring or novel coupling reactions involving the amino group.

Advanced Derivatization for Enhanced Synthetic Utility

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. researchgate.netnih.govnih.govacs.orgmdpi.comekb.egresearchgate.netnih.gov Future efforts in the derivatization of this compound will focus on creating libraries of compounds with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.

Advanced derivatization strategies will likely involve the strategic modification of the 7-amino group, the N-methyl group, and the aromatic ring. For instance, the 7-amino group can be acylated, alkylated, or incorporated into heterocyclic rings to modulate the compound's electronic properties and hydrogen bonding capabilities. The development of advanced derivatization protocols, similar to those used for the unambiguous identification of monosaccharides, could be adapted to create diverse libraries of indolin-2-one derivatives for high-throughput screening. nih.gov

The synthesis of 3-substituted indolin-2-ones has been a particularly fruitful area of research, with modifications at this position leading to potent and selective inhibitors of various receptor tyrosine kinases. acs.orgnih.govmdpi.com Future work will likely involve the introduction of more complex and diverse substituents at the 3-position of this compound, potentially incorporating fragments known to interact with specific biological targets.

| Derivatization Site | Potential Modifications | Desired Outcomes |

| 7-Amino Group | Acylation, alkylation, heterocycle formation. | Modulated electronic properties, altered solubility, new biological interactions. |

| N1-Position | Variation of the alkyl substituent. | Fine-tuning of steric and electronic properties. |

| Aromatic Ring | Halogenation, nitration, Friedel-Crafts reactions. | Introduction of handles for further functionalization, modulation of biological activity. |

| 3-Position | Introduction of diverse heterocyclic and aryl groups. acs.orgnih.govmdpi.com | Enhanced potency and selectivity as kinase inhibitors. acs.orgnih.govmdpi.com |

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. jddhs.comresearchgate.netjddhs.comnih.gov For this compound, the integration of these approaches will be crucial for the rational design of new derivatives with tailored properties.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are increasingly being used to predict the biological activity of indolin-2-one derivatives and to understand their interactions with target proteins. nih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov These computational methods can guide the design of new compounds by identifying key structural features required for potent and selective activity. nih.govmdpi.comnih.gov

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govmdpi.com This information can be used to rationalize observed reactivity patterns and to predict the outcomes of new reactions. By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new indolin-2-one-based compounds. jddhs.comresearchgate.netjddhs.comnih.gov

New Analytical Techniques for Indolin-2-one Characterization

As the synthesis of increasingly complex derivatives of this compound becomes more common, the need for advanced analytical techniques for their characterization and quality control will grow. mdpi.com Standard methods such as NMR and IR spectroscopy will continue to be essential, but more sophisticated techniques will be required to address specific challenges. ekb.eg

The characterization and differentiation of isomers is a significant challenge in the analysis of complex organic molecules. acs.org Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and infrared ion spectroscopy (IRIS), can provide detailed structural information that allows for the unambiguous identification of isomers. acs.orgnih.govru.nl These methods are particularly useful for distinguishing between positional isomers, which can be difficult to resolve by chromatography alone. nih.gov

For chiral derivatives of this compound, the development of robust enantioselective analytical methods is critical. Chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the separation and quantification of enantiomers. nih.govwvu.eduamericanpharmaceuticalreview.comnih.govchiralpedia.com Future research in this area will likely focus on the development of new chiral stationary phases and chiral selectors that are specifically designed for the separation of indolin-2-one enantiomers. nih.govchiralpedia.com

| Analytical Challenge | Advanced Technique | Application to Indolin-2-ones |

| Isomer Differentiation | Tandem Mass Spectrometry (MS/MS) acs.orgnih.gov, Infrared Ion Spectroscopy (IRIS) ru.nl | Unambiguous identification of positional and stereoisomers. |

| Chiral Separation | Chiral High-Performance Liquid Chromatography (HPLC) nih.govamericanpharmaceuticalreview.comnih.govchiralpedia.com, Capillary Electrophoresis (CE) nih.govwvu.eduamericanpharmaceuticalreview.com | Separation and quantification of enantiomers of chiral derivatives. |

| Complex Mixture Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.orgrsc.org | Separation and identification of components in reaction mixtures and biological samples. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Amino-1-methylindolin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via methylation of 7-aminoindolin-2-one precursors using alkylation agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH). Optimization involves adjusting stoichiometry, reaction temperature (e.g., 0°C to room temperature), and solvent polarity (DMF or THF). Purification via acidic HPLC gradient elution (e.g., 0.1% TFA in water/acetonitrile) improves purity, as demonstrated in analogous indolinone syntheses . Yield improvements (up to 80%) are achievable by monitoring reaction progress via TLC and employing inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C-NMR : To verify methyl group integration at position 1 and amino proton signals (δ 5.5–6.5 ppm).

- HPLC-DAD : For purity assessment (>95%) and λmax determination (typically 250–300 nm for indolinones).

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 163.1).

Cross-referencing with literature spectral data for analogous compounds ensures accuracy .

Q. How should researchers address poor aqueous solubility during in vitro pharmacological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-solubilize the compound in DMSO before diluting with assay buffer. Validate solvent compatibility with control experiments to exclude artifactual results. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing novel this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- Recrystallization : To isolate pure tautomers or remove byproducts.

- X-ray Crystallography : For unambiguous structural confirmation.

- Alternative Synthesis Pathways : E.g., using Boc-protected intermediates to prevent side reactions .

Q. How can regioselectivity be controlled during electrophilic substitution reactions on this compound?

- Methodological Answer : Directing groups (e.g., amino or methyl) influence substitution patterns. For bromination, use NBS in DMF at 0°C to favor position 5. Computational modeling (DFT) predicts reactive sites, while protecting the amino group with acetyl chloride can redirect reactivity .

Q. What advanced assays are suitable for evaluating kinase inhibition by this compound derivatives?

- Methodological Answer : Use:

- Biochemical Assays : Fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or CLK1).

- Cellular Assays : Western blotting to monitor downstream phosphorylation (e.g., STAT3).

- ITC/SPR : For binding affinity (KD) and thermodynamics. Reference structural analogs like bisindolylmaleimide inhibitors for assay design .

Q. How can ADME properties of this compound be systematically evaluated?

- Methodological Answer :

- Absorption : Caco-2 monolayer permeability assays.

- Metabolism : Liver microsome stability tests (human/rodent) with LC-MS metabolite profiling.

- Excretion : Radiolabeled compound tracking in urine/feces.

- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiac risk .

Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, PBS buffer) at different pH levels (2–12) and temperatures (25–60°C). Experimentally validate predictions via accelerated stability studies (ICH guidelines) and HPLC stability-indicating methods .

Notes

- Ensure all synthetic protocols include detailed safety data (e.g., handling SnCl2·2H2O in acidic conditions) per SDS guidelines .

- Follow IUPAC nomenclature and journal-specific formatting for experimental sections .

- Address contradictory data through peer consultation and multi-technique validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.